8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family It is characterized by the presence of bromine and iodine atoms attached to a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. The optimal reaction conditions include using equimolar amounts of the reactants in dry toluene at 140°C . This method is advantageous due to its catalyst-free nature and efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- [1,2,4]Triazolo[1,5-d][1,2,4]triazines
Uniqueness: 8-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide distinct advantages in terms of binding interactions and stability compared to other similar compounds .
Properties
IUPAC Name |
8-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWOMUZJJYPQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)I)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259420 | |
Record name | 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-83-6 | |
Record name | 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206640-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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